2-(Nicotinoyloxy)-2-phenylacetic acid
Overview
Description
Nicotinic acid, also known as Niacin, is a pyridinecarboxylic acid and is a member of a group of organic compounds which are monocarboxylic derivatives of pyridine . It’s used in the synthesis of various organic compounds .
Molecular Structure Analysis
The molecular structure of a compound determines its properties and reactivity. While the specific structure of “2-(Nicotinoyloxy)-2-phenylacetic acid” isn’t available, nicotinic acid, one of its possible components, is a derivative of pyridine with the carboxylic acid substituent at the 3-position .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as color, hardness, malleability, solubility, electrical conductivity, density, melting point, and boiling point . Specific properties for “2-(Nicotinoyloxy)-2-phenylacetic acid” aren’t available.Safety And Hazards
Future Directions
properties
IUPAC Name |
2-phenyl-2-(pyridine-3-carbonyloxy)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO4/c16-13(17)12(10-5-2-1-3-6-10)19-14(18)11-7-4-8-15-9-11/h1-9,12H,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWUNQYSCRNDEPS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)O)OC(=O)C2=CN=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60605999 | |
Record name | Phenyl[(pyridine-3-carbonyl)oxy]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60605999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Nicotinoyloxy)-2-phenylacetic acid | |
CAS RN |
101977-74-6 | |
Record name | Phenyl[(pyridine-3-carbonyl)oxy]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60605999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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